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Identifying FGFR2 gatekeeper mutations conferring pemigatinib resistance

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Technical Support Center: FGFR2 and Pemigatinib Resistance

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating FGFR2 gatekeeper mutations that confer resistance to pemigatinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pemigatinib?

Pemigatinib is a selective, ATP-competitive inhibitor of the fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3] In cancers driven by aberrant FGFR signaling, such as those with FGFR2 fusions or rearrangements, constitutively active FGFR2 promotes tumor cell proliferation and survival through downstream signaling pathways like RAS/MAPK and PI3K/AKT.[1][4] Pemigatinib binds to the ATP-binding pocket of the FGFR2 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[1][2]

Q2: What are the known FGFR2 gatekeeper mutations that cause resistance to pemigatinib?

Acquired resistance to pemigatinib in patients with FGFR2-driven cancers is frequently associated with the emergence of secondary mutations in the FGFR2 kinase domain.[5][6] The



most commonly reported gatekeeper mutation is V565F/I/L, located in the kinase domain's ATP-binding pocket.[5][6][7] Another prevalent mutation conferring resistance is at the N550 residue (a "molecular brake" residue), such as N550D/H/K/T.[5][6][8] These mutations sterically hinder the binding of pemigatinib to the FGFR2 kinase domain, thereby reducing its inhibitory effect.[9]

Q3: Are there other mechanisms of resistance to pemigatinib besides gatekeeper mutations?

Yes, in addition to on-target FGFR2 mutations, off-target mechanisms can also contribute to pemigatinib resistance. These can include the activation of bypass signaling pathways that circumvent the need for FGFR2 signaling.[10][11] Commonly implicated pathways include the PI3K/mTOR and MAPK pathways, where activating mutations in components like KRAS, NRAS, or PIK3CA can promote tumor growth independently of FGFR2 inhibition.[6][10]

Troubleshooting Guides

Problem: Unexpected cell viability in pemigatinib-treated FGFR2-fusion cell lines.

If you observe that your FGFR2-fusion positive cancer cell line is not responding to pemigatinib treatment as expected (i.e., showing high viability), consider the following troubleshooting steps:

- Confirm Cell Line Identity and FGFR2 Fusion Status:
 - Perform STR profiling to authenticate your cell line.
 - Use RT-PCR or FISH to confirm the presence of the specific FGFR2 fusion.
- Assess for Pre-existing or Acquired Resistance Mutations:
 - Sequence the FGFR2 kinase domain of your cell line population to check for the presence of known resistance mutations (e.g., V565 or N550 mutations). This can be done using Sanger sequencing for targeted analysis or next-generation sequencing (NGS) for broader coverage.
- Investigate Bypass Signaling Pathways:



- Perform a Western blot to analyze the phosphorylation status of key downstream signaling proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in the presence and absence of pemigatinib. Persistent signaling in these pathways despite FGFR2 inhibition may suggest a bypass mechanism.
- Consider sequencing key genes in these pathways (e.g., KRAS, NRAS, BRAF, PIK3CA)
 to identify potential activating mutations.

Problem: Difficulty validating a novel FGFR2 mutation's role in pemigatinib resistance.

When investigating a newly identified FGFR2 mutation for its potential to confer pemigatinib resistance, follow this experimental workflow:

- Generate Isogenic Cell Lines:
 - Use a suitable cell line that is dependent on FGFR signaling (e.g., Ba/F3 cells engineered to express an FGFR2 fusion).
 - Introduce the wild-type FGFR2 fusion construct into one population and the mutant FGFR2 fusion construct (containing your novel mutation) into a parallel population.
- Perform a Cell Viability Assay:
 - Treat both the wild-type and mutant cell lines with a dose-response range of pemigatinib.
 - Determine the IC50 value for each cell line. A significant increase in the IC50 for the mutant cell line compared to the wild-type indicates resistance.
- Conduct a Biochemical Assay (Western Blot):
 - Treat both cell lines with pemigatinib and analyze the phosphorylation of FGFR2 and downstream signaling proteins (e.g., p-ERK, p-AKT).
 - Resistance is indicated if FGFR2 autophosphorylation and downstream signaling are inhibited by pemigatinib in the wild-type cells but not in the mutant cells.



Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of pemigatinib against wild-type and mutant FGFR2.

Cell Line/Target	Mutation	Pemigatinib IC50 (nM)	Reference
FGFR1	Wild-type	0.4	[12]
FGFR2	Wild-type	0.5	[12]
FGFR3	Wild-type	1.2	[12]
FGFR4	Wild-type	30	[12]
FGFR2-CLIP1 Fusion	Wild-type	10.16	[12]
FGFR2-CLIP1 Fusion	N549H	1527.57	[12]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of pemigatinib in cancer cell lines.

- · Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Drug Treatment:
 - Prepare a serial dilution of pemigatinib in culture medium.
 - Remove the old medium from the cells and add the pemigatinib-containing medium.
 Include a vehicle control (DMSO).
 - Incubate for 72 hours.
- MTT Addition:



- $\circ~$ Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - $\circ\,$ Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control and plot a doseresponse curve to determine the IC50 value.[13][14]

Western Blot Analysis of FGFR2 Signaling

This protocol is for assessing the phosphorylation status of FGFR2 and downstream signaling proteins.[4][15][16]

- Cell Treatment and Lysis:
 - Seed cells in a 6-well plate and grow to 70-80% confluency.
 - Treat cells with pemigatinib or vehicle (DMSO) for the desired time (e.g., 2-4 hours).
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein (20-30 μg) by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



• Immunoblotting:

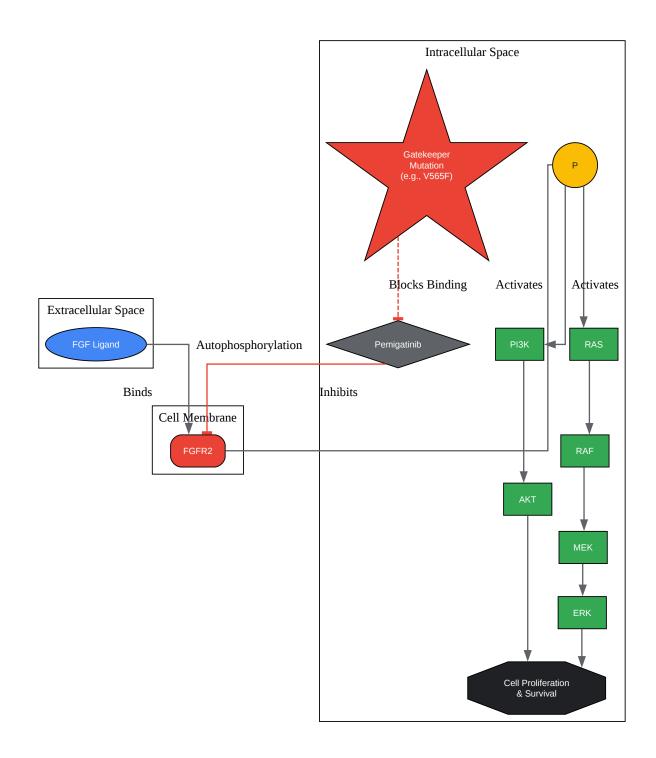
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-FGFR2, total FGFR2, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

• Detection:

 Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

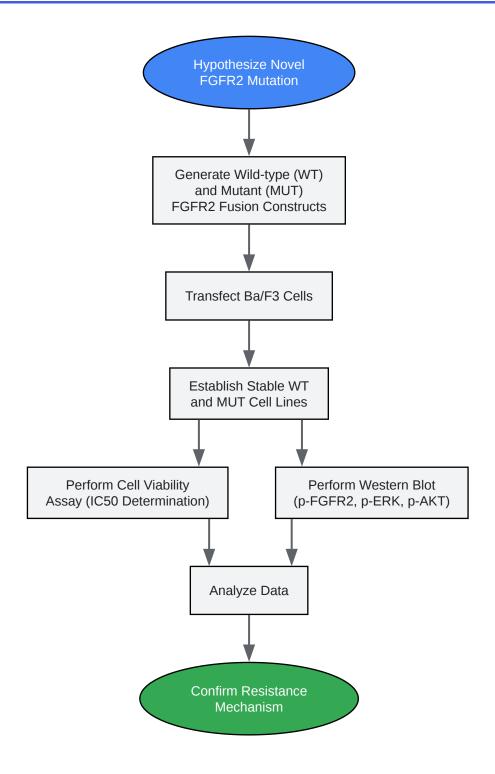




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Caption: FGFR2 signaling pathway and mechanism of pemigatinib resistance.





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Caption: Workflow for validating a novel FGFR2 resistance mutation.



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